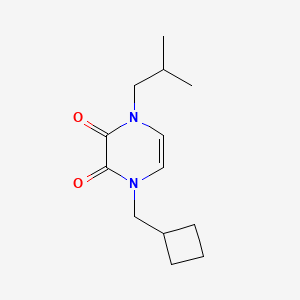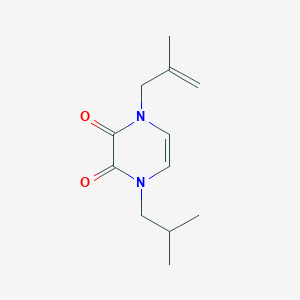
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione, otherwise known as 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione, is a compound with a wide variety of applications in the field of science. This compound has been used in a number of scientific research applications, such as in the synthesis of new molecules, in the study of biochemical and physiological effects, and in laboratory experiments. In
科学的研究の応用
2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of scientific research applications. It has been used in the synthesis of new molecules, such as polyaromatic hydrocarbons and heterocyclic compounds. It has also been used in the study of biochemical and physiological effects, such as the effects of drugs on the human body. Additionally, it has been used in laboratory experiments, such as in the study of the structure and reactivity of molecules.
作用機序
The mechanism of action of 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione is not yet fully understood. However, it is believed that the compound acts as a catalyst for the formation of imine bonds between molecules. It is also believed that the compound can act as a receptor for molecules, allowing them to bind to it and undergo a chemical reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione are not yet fully understood. However, it is believed that the compound can act as a receptor for molecules, allowing them to bind to it and undergo a chemical reaction. This could potentially lead to the formation of new molecules or the alteration of existing molecules. Additionally, it is believed that the compound could potentially have an effect on biochemical processes, such as the metabolism of drugs.
実験室実験の利点と制限
The use of 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in experiments is its ability to act as a catalyst for the formation of imine bonds between molecules. This makes it a useful tool in the synthesis of new molecules. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. One of the main limitations of using this compound in experiments is that its mechanism of action is not yet fully understood. This can make it difficult to predict the outcome of experiments involving this compound.
将来の方向性
There are a number of potential future directions for research involving 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione. One potential direction is to further investigate the compound’s mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of new molecules. Additionally, research could be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments. Finally, research could be conducted to explore the potential of using this compound in drug development and delivery.
合成法
The synthesis of 2-Methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine-2,3-dione is a multi-step process. The compound is synthesized by combining two molecules, 2-methylpropyl-4-prop-2-en-1-yl-1,2,3,4-tetrahydropyrazine and 2,3-dione. This reaction is catalyzed by a base such as sodium hydroxide. The first step of the reaction involves the formation of an imine bond between the two molecules, followed by the formation of a dihydropyrimidine ring. The final step of the reaction involves the formation of a pyrazine ring. The reaction is typically carried out in a polar solvent such as dimethylformamide.
特性
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-12-6-7-13(8-9(2)3)11(15)10(12)14/h4,6-7,9H,1,5,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKZHVGBNCACOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-4-prop-2-enylpyrazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6460909.png)
![5-bromo-4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6460915.png)
![4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6460918.png)
![3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B6460923.png)
![1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460934.png)
![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460941.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460953.png)
![4-(methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine; oxalic acid](/img/structure/B6460957.png)

![N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine](/img/structure/B6460977.png)

![1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460988.png)
![6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461001.png)
![2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6461007.png)